molecular formula C16H20N6O3S B456410 N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE

N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B456410
M. Wt: 376.4g/mol
InChI Key: RGYONRJEVWTVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a hydrazinecarbothioamide group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the propanoyl group: The pyrazole derivative is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl-substituted pyrazole.

    Formation of the hydrazinecarbothioamide group: The propanoyl-substituted pyrazole is further reacted with hydrazinecarbothioamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the benzyl group can yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    N-benzylhydrazinecarbothioamide: A related compound with similar structural features.

Uniqueness

N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H20N6O3S

Molecular Weight

376.4g/mol

IUPAC Name

1-benzyl-3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C16H20N6O3S/c1-11-15(22(24)25)12(2)21(20-11)9-8-14(23)18-19-16(26)17-10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,23)(H2,17,19,26)

InChI Key

RGYONRJEVWTVBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC(=O)NNC(=S)NCC2=CC=CC=C2)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NNC(=S)NCC2=CC=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

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